N-Benzyloxycarbonylmethyl-succinamic acid
Overview
Description
N-Benzyloxycarbonylmethyl-succinamic acid is a synthetic compound that belongs to the class of N-protected amino acids. It is widely used in medical, environmental, and industrial research due to its unique chemical structure and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyloxycarbonylmethyl-succinamic acid typically involves the reaction of succinic anhydride with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: N-Benzyloxycarbonylmethyl-succinamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various protected amino acids, amines, and alcohols, which are valuable intermediates in organic synthesis.
Scientific Research Applications
N-Benzyloxycarbonylmethyl-succinamic acid is extensively used in:
Chemistry: As a reagent for the protection of amino groups in peptide synthesis.
Biology: In the synthesis of biologically active peptides and proteins.
Medicine: For the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: In the production of fine chemicals and specialty materials
Mechanism of Action
The compound exerts its effects by protecting amino groups through the formation of stable carbamate linkages. This protection is crucial in multi-step organic syntheses, preventing unwanted side reactions and ensuring the integrity of the target molecules. The molecular targets include amino acids and peptides, where it selectively protects the amino groups .
Comparison with Similar Compounds
- N-Benzyloxycarbonylmethyl-succinimide
- N-Benzyloxycarbonylmethyl-glutamic acid
- N-Benzyloxycarbonylmethyl-aspartic acid
Uniqueness: N-Benzyloxycarbonylmethyl-succinamic acid is unique due to its specific structure, which provides selective protection for amino groups in peptides and proteins. This selectivity is crucial for the synthesis of complex molecules, making it a valuable tool in organic and medicinal chemistry.
Properties
IUPAC Name |
4-oxo-4-[(2-oxo-2-phenylmethoxyethyl)amino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c15-11(6-7-12(16)17)14-8-13(18)19-9-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOVRPLLSRMOFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CNC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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